1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-[2-(cyclohexen-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H18O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h5-7,9-11,15H,2-4,8H2,1H3 |
InChI Key |
YGNGSGRMAONHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Hydrogenation
The most widely documented method for synthesizing 1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol involves catalytic hydrogenation of biphenyl-derived precursors. This process typically employs palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Key reaction parameters include:
- Catalyst loading : 10 wt% Pd/C relative to the substrate.
- Solvent system : Ethanol (EtOH) or tetrahydrofuran (THF).
- Temperature and pressure : Room temperature (20–25°C) and atmospheric hydrogen pressure (1 atm).
A representative procedure from the literature involves hydrogenating 2-(cyclohex-1-en-1-yl)acetophenone in EtOH with Pd/C. After 12 hours of stirring, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated to yield the target alcohol with a reported isolated yield of 80%.
Substrate Modifications and Selectivity
The biphenyl precursor’s substitution pattern significantly impacts hydrogenation efficiency. Electron-donating groups on the aromatic ring enhance reaction rates by stabilizing partial positive charges during the reduction of the ketone moiety. Steric hindrance from ortho-substituents, however, may necessitate higher catalyst loadings or prolonged reaction times.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis of this compound employs continuous flow reactors to optimize process parameters. These systems offer:
- Enhanced mass transfer : Superior gas-liquid mixing compared to batch reactors.
- Precise temperature control : Jacketed reactor designs maintain isothermal conditions.
- Scalability : Production capacities exceeding 100 kg/day through parallel reactor modules.
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Catalyst Efficiency | 60–70% | 85–90% |
| Yield | 75–80% | 88–92% |
Data derived from comparative studies show a 15–20% improvement in yield and catalyst recyclability in flow systems.
Catalyst Recycling Protocols
Industrial processes implement catalyst recovery systems to reduce costs:
- Filtration units : Remove spent Pd/C after each batch.
- Regeneration : Treat recovered catalyst with nitric acid to oxidize adsorbed organic residues, restoring 90–95% activity.
Alternative Synthetic Approaches
While catalytic hydrogenation dominates the literature, exploratory methods have been investigated:
Borohydride Reduction
Sodium borohydride (NaBH₄) in methanol reduces ketone precursors at 0–5°C. However, this method suffers from:
Enzymatic Reduction
Preliminary studies using alcohol dehydrogenases demonstrate enantioselective synthesis of the (R)-enantiomer. Lactobacillus brevis enzymes achieve 85% enantiomeric excess but require specialized bioreactors and prolonged incubation (72 h).
Reaction Optimization and Challenges
Solvent Effects
Solvent polarity critically influences hydrogenation kinetics:
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) |
|---|---|---|
| Ethanol | 24.3 | 0.45 |
| THF | 7.6 | 0.28 |
| Hexane | 1.9 | 0.12 |
Polar solvents like ethanol stabilize transition states through hydrogen bonding, accelerating reaction rates by 2–3× compared to nonpolar media.
Catalyst Deactivation Mechanisms
Common deactivation pathways in Pd/C systems include:
- Sulfur poisoning : Trace thiols in substrates irreversibly bind palladium.
- Coking : Polymeric byproducts block active sites during prolonged use. Periodic oxidative regeneration (e.g., 5% O₂ in N₂ at 300°C) mitigates coking by combusting carbonaceous deposits.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol moiety undergoes oxidation under controlled conditions:
*Full aromatization of the tetrahydro ring occurs under strong acidic oxidation.
Reduction Reactions
The tetrahydrobiphenyl core can undergo further saturation:
| Reducing System | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, 25°C | Fully saturated bicyclohexyl ethanol | >90% |
| NaBH₄/NiCl₂ | THF, 0°C | Partial reduction of aromatic rings | 55% |
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
Table: Functional Group Interconversion
| Reagent | Product | Application |
|---|---|---|
| SOCl₂ | 2-Chloroethyl-tetrahydrobiphenyl | Precursor for Grignard synthesis |
| PBr₃ | 2-Bromoethyl-tetrahydrobiphenyl | Suzuki coupling substrates |
| TsCl/Et₃N | Tosylate ester | SN2 reactions |
Cross-Coupling Reactions
The biphenyl system enables palladium-catalyzed couplings:
Key Findings from RSC Studies :
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids using Pd(dba)₂/PPh₃ catalyst (dioxane, 105°C) to form extended biaryl systems (yields: 70-85%).
-
Buchwald-Hartwig Amination : Forms C-N bonds with secondary amines under Pd/XPhos catalysis (toluene, 90°C).
Stability Under Environmental Conditions
Critical degradation pathways identified via PubChem data :
| Condition | Degradation Product | Half-Life |
|---|---|---|
| UV light (254 nm) | Biphenylquinone | 48 hr |
| pH < 2 | Ring-opened diol | 12 hr |
| Ozone exposure | Epoxidized derivative | <1 hr |
Comparative Reactivity Analysis
Data synthesized from multiple studies reveals:
-
Hydroxyl Group Reactivity : 1.5× faster tosylation vs. analogous naphthol derivatives .
-
Ring Strain Effects : Tetrahydro rings lower activation energy for hydrogenation by 12 kcal/mol vs fully aromatic biphenyls .
This compound's dual functionality (alcohol + strained biphenyl) makes it a versatile intermediate in medicinal chemistry and materials science. Experimental protocols should prioritize inert atmospheres for oxidation-sensitive reactions.
Scientific Research Applications
1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins and membranes, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds Analyzed:
1-(4'-Hydroxy-4-methoxy-[1,1'-biphenyl]-2-yl)ethanone ()
1-(5-Chloro-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2-yl)-3,5-dimethyl-1H-pyrazole ()
(1'R,2'R)-5',6-Dimethyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,4-diol ()
1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol ()
Ethanone, 1-(2'-fluoro[1,1'-biphenyl]-4-yl)- ()
Table 1: Structural and Functional Group Comparisons
| Compound Name | Core Structure | Functional Groups | Key Substituents | Molecular Formula |
|---|---|---|---|---|
| Target Compound | Tetrahydrobiphenyl | -OH (ethanol) | None | C₁₄H₁₈O* |
| 1-(4'-Hydroxy-4-methoxy-biphenyl-2-yl)ethanone | Biphenyl | -OCH₃, -OH, -C(O)CH₃ | Methoxy, ketone | C₁₅H₁₄O₃ |
| 1-(5-Chloro-tetrahydrobiphenyl-2-yl)-pyrazole | Tetrahydrobiphenyl | -Cl, -CH₃ (pyrazole) | Chlorine, pyrazole ring | C₁₅H₁₇ClN₂ |
| (1'R,2'R)-5',6-Dimethyl-tetrahydrobiphenyl-diol | Tetrahydrobiphenyl | -OH (diol), -CH₃, -C=CH₂ | Diol, methyl, propene | C₁₇H₂₂O₂ |
| 1-[2-(2-Methyloxetan-2-yl)phenyl]ethanol | Phenyl-oxetane | -OH (ethanol), oxetane ring | Oxetane ring | C₁₂H₁₆O₂ |
| 1-(2'-Fluorobiphenyl-4-yl)ethanone | Biphenyl | -F, -C(O)CH₃ | Fluorine, ketone | C₁₄H₁₁FO |
*Inferred molecular formula based on structural analysis.
Physical and Chemical Properties
- Boiling Points: The ketone analog 1-(2'-fluorobiphenyl-4-yl)ethanone () has a boiling point of 598–600 K . The target compound’s ethanol group likely increases its boiling point due to hydrogen bonding, similar to 1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol (MW 192.25), which has a polar oxetane ring enhancing solubility .
- Solubility :
- The diol derivative () exhibits higher water solubility due to two -OH groups, whereas the target compound’s single -OH may offer moderate polarity. Chlorinated analogs () show reduced solubility due to hydrophobic Cl .
Biological Activity
1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol, also known as a derivative of tetrahydrobiphenyl, has garnered attention for its potential biological activities. This compound, with a molecular formula of C14H16O and a molecular weight of 200.28 g/mol, is noted for its structural complexity and potential pharmacological applications.
- Molecular Formula: C14H16O
- Molecular Weight: 200.28 g/mol
- CAS Number: 1609102-36-4
Antiviral Activity
Recent studies have highlighted the antiviral properties of various biphenyl derivatives. For instance, compounds structurally related to tetrahydrobiphenyl have been investigated for their ability to inhibit HIV-1 integrase (IN) and reverse transcriptase (RT). These studies typically report inhibitory concentrations (IC50) that indicate the effectiveness of these compounds against viral replication mechanisms.
Table 1: Antiviral Activity Summary
Antimicrobial Activity
The antimicrobial potential of related biphenyl compounds has been explored, particularly against Gram-positive and Gram-negative bacteria. Compounds with similar structures have shown significant activity against pathogens such as Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Tetrahydrobiphenyl derivative | E. coli | TBD | |
| Tetrahydrobiphenyl derivative | S. aureus | TBD |
Anti-Proliferative Effects
In vitro studies have demonstrated that certain biphenyl derivatives exhibit anti-proliferative effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds suggest their potential as therapeutic agents in cancer treatment.
Table 3: Anti-Proliferative Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Tetrahydrobiphenyl derivative | HepG2 | <25 µM | |
| Tetrahydrobiphenyl derivative | MCF-7 | <25 µM |
Case Studies
Several case studies have focused on the synthesis and evaluation of biological activities of tetrahydrobiphenyl derivatives. For example, a study published in Nature detailed the synthesis of related compounds and their evaluation against multiple biological targets, demonstrating significant antiviral and anti-cancer properties.
Q & A
Basic: What are the common synthetic routes for 1-(2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol?
Methodological Answer:
The compound can be synthesized via hydrolysis of its ketone precursor under basic conditions. For example, a tetrahydro-biphenyl ethanone derivative undergoes reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol . Alternatively, intermediates like tert-butyl (4aS,9aS)-3-(tetrahydro-biphenyl derivatives) have been prepared via hydrolysis with K₂CO₃ in methanol, followed by purification via column chromatography (PE/EA solvent systems) .
Advanced: How can reaction conditions be optimized to improve stereochemical purity?
Methodological Answer:
Stereochemical outcomes depend on catalysts and solvent polarity. For example, chiral resolution using HPLC with a chiral stationary phase (e.g., amylose or cellulose-based columns) can separate enantiomers. Evidence from a tetrahydro-biphenyl indeno-pyridine synthesis shows that reaction temperature (e.g., room temperature vs. reflux) and base selection (e.g., K₂CO₃ vs. NaOH) influence diastereomer ratios . Kinetic vs. thermodynamic control should be evaluated via time-course NMR monitoring .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Key for identifying aromatic protons (δ 6.5–7.5 ppm), hydroxyl groups (broad peak ~δ 1–5 ppm), and tetrahydro-biphenyl ring protons (multiplet patterns) .
- HRMS : Validates molecular weight (e.g., m/z 264.10 for a related derivative) .
- IR : Confirms alcohol O-H stretches (~3200–3600 cm⁻¹) and absence of ketone C=O (~1700 cm⁻¹) .
Advanced: How to address contradictory data in oxidation/reduction pathways?
Methodological Answer:
Contradictions in oxidation outcomes (e.g., ketone vs. carboxylic acid formation) arise from reagent selectivity. For instance, CrO₃ in acidic conditions may over-oxidize alcohols to carboxylic acids, while pyridinium chlorochromate (PCC) selectively yields ketones . For reduction, NaBH₄ is milder and safer for alcohols, whereas LiAlH₄ may reduce additional functional groups, requiring careful substrate analysis .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Flash Column Chromatography : Use gradients like PE/EA (20:1 to 2:1) for polar alcohol separation .
- Recrystallization : Ethanol or methanol/water mixtures improve purity for crystalline derivatives .
- Distillation : For volatile intermediates, fractional distillation under reduced pressure minimizes decomposition .
Advanced: How to design derivatization strategies for biological activity studies?
Methodological Answer:
- Esterification : React with acetic anhydride/pyridine to form acetate prodrugs, enhancing membrane permeability .
- Piperazine Conjugation : Attach piperazine moieties via reductive amination (NaBH₃CN) to explore CNS activity, as seen in related tetrahydro-biphenyl derivatives .
- Boronates : Introduce boronate esters (e.g., using pinacol borane) for Suzuki-Miyaura cross-coupling in drug candidate libraries .
Basic: What are the stability and storage recommendations?
Methodological Answer:
- Storage : Keep in a dry, sealed container under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alcohol group .
- Stability Tests : Monitor via TLC or HPLC over 6–12 months; degradation products (e.g., ketones) indicate oxidation susceptibility .
Advanced: How to analyze reaction byproducts in complex syntheses?
Methodological Answer:
- LC-MS/MS : Identifies low-abundance impurities (e.g., over-oxidized ketones or dimeric side products) .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected bond formations in HRMS .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict intermediates and transition states to explain byproduct pathways .
Basic: What solvents and conditions are optimal for functional group transformations?
Methodological Answer:
- Oxidation : Use dichloromethane (DCM) with PCC for controlled ketone formation .
- Esterification : Catalyze with H₂SO₄ in dry THF under reflux .
- Protection/Deprotection : Trimethylsilyl (TMS) ethers in DMF with imidazole protect hydroxyl groups during harsh reactions .
Advanced: How to resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Dose-Response Curves : Repeat assays with varying concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Molecular Docking : Compare binding poses (e.g., AutoDock Vina) to explain potency differences among stereoisomers .
- Metabolite Screening : Use hepatocyte models to assess if inactive prodrugs are metabolized to active forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
